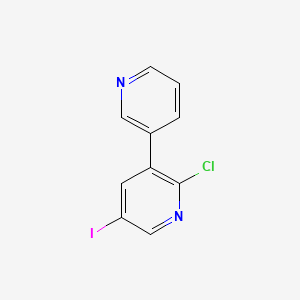
2-Chloro-5-iodo-3,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodo-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of halogenated pyridines . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Chloro-5-iodo-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Chloro-5-iodo-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium on carbon are frequently used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly employed.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can have different functional groups attached to the pyridine rings, enhancing their chemical and physical properties.
科学的研究の応用
2-Chloro-5-iodo-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for metal catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 2-Chloro-5-iodo-3,3’-bipyridine involves its interaction with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the bipyridine structure allows for coordination with metal ions, which can modulate the compound’s activity in catalytic processes.
類似化合物との比較
Similar Compounds
2-Chloro-3-iodopyridine: Similar in structure but lacks the bipyridine framework.
5-Amino-2-chloro-3-iodopyridine:
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: The presence of a trifluoromethyl group significantly changes its reactivity and applications.
Uniqueness
2-Chloro-5-iodo-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and coordination with metal ions. This makes it a versatile compound for various applications in chemistry, biology, and industry.
特性
分子式 |
C10H6ClIN2 |
|---|---|
分子量 |
316.52 g/mol |
IUPAC名 |
2-chloro-5-iodo-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(4-8(12)6-14-10)7-2-1-3-13-5-7/h1-6H |
InChIキー |
ZVRLSNKMPLPIPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)
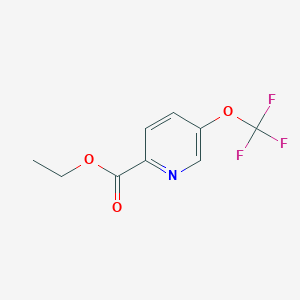

![4-((3aR,8aR)-2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)morpholine](/img/structure/B13117063.png)
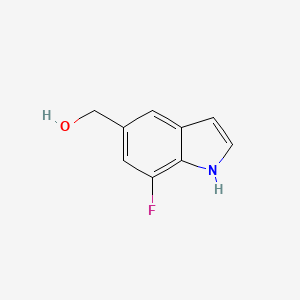
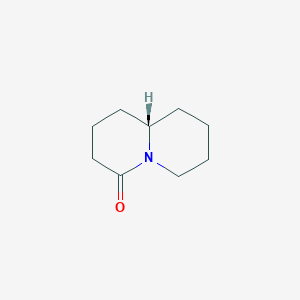
![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
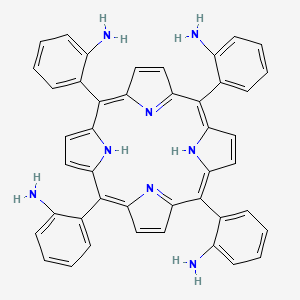
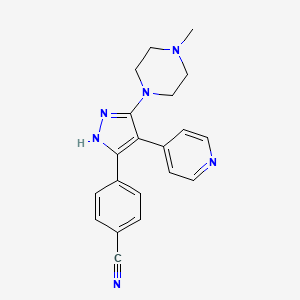


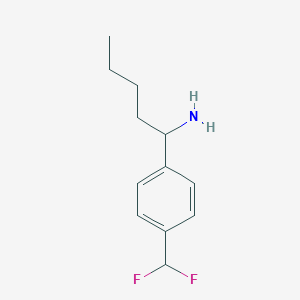
![6-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13117130.png)
